Cdk5-IN-2: A Technical Guide for Researchers
Cdk5-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk5-IN-2, a highly selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). This document consolidates key information on its chemical structure, properties, mechanism of action, and relevant experimental protocols and signaling pathways.
Chemical Structure and Properties
Cdk5-IN-2 is a potent and highly selective small molecule inhibitor of Cdk5. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | Cdk5-IN-2 |
| Molecular Formula | C29H28FN5O |
| Molecular Weight | 481.56 g/mol |
| CAS Number | 2639542-22-4 |
| Appearance | Powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| SMILES | C--INVALID-LINK--(C1=CC=C2C=NC(NC3=CC=C(C4=CC=C(C#N)C=C4)C=C3F)=CC=2N=1)(O) |
| Storage | Store at -20°C as a powder. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
Data compiled from publicly available chemical supplier information.
Biological Activity and Selectivity
Cdk5-IN-2 demonstrates high potency and selectivity for Cdk5/p25 over other cyclin-dependent kinases, such as Cdk2/CycA. This selectivity is crucial for minimizing off-target effects in experimental systems.
| Target | IC50 (nM) |
| Cdk5/p25 | 0.2 |
| Cdk2/CycA | 23 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][2]
Mechanism of Action
Cdk5-IN-2 functions as a Cdk5 inhibitor, targeting the ATP-binding site of the kinase.[3] By blocking the activity of Cdk5, Cdk5-IN-2 can be utilized to probe the physiological and pathological roles of this kinase. Cdk5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons, where it is crucial for neuronal development and function.[4] Its activity is dependent on association with its regulatory partners, p35 or p39.[4] Under conditions of neuronal stress, p35 can be cleaved to p25, leading to the hyperactivation of Cdk5, which is implicated in the pathogenesis of neurodegenerative diseases.[4]
Cdk5 Signaling Pathway
The signaling pathways regulated by Cdk5 are complex and involved in a multitude of cellular processes. The diagram below illustrates a simplified overview of the Cdk5 signaling cascade, highlighting its activators and key downstream substrates involved in neuronal function and disease.
Caption: Simplified Cdk5 signaling pathway.
Experimental Protocols
Objective: To determine the IC50 of Cdk5-IN-2 against Cdk5/p25.
Materials:
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Recombinant active Cdk5/p25 enzyme
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Histone H1 (as a substrate)
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Cdk5-IN-2
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Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
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[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
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96-well plates
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Phosphocellulose paper (for radioactive assay)
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Scintillation counter (for radioactive assay) or a luminometer (for ADP-Glo™ assay)
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DMSO (for dissolving Cdk5-IN-2)
Procedure (Radioactive Method):
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Prepare Cdk5-IN-2 Dilutions: Prepare a serial dilution of Cdk5-IN-2 in DMSO. Further dilute these in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
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Reaction Setup: In a 96-well plate, add the following in order:
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Kinase Assay Buffer
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Diluted Cdk5-IN-2 or DMSO (for control)
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Recombinant Cdk5/p25 enzyme
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Histone H1 substrate
-
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
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Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
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Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
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Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Quantification: Measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each Cdk5-IN-2 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Procedure (Non-Radioactive ADP-Glo™ Method):
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Prepare Cdk5-IN-2 Dilutions: As described in the radioactive method.
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Reaction Setup: In a white, opaque 96-well plate, add the kinase, substrate, ATP, and inhibitor in the appropriate buffer as per the manufacturer's protocol.
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Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
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ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
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Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
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Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 as described in the radioactive method.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing a Cdk5 inhibitor like Cdk5-IN-2.
Caption: Cdk5 inhibitor screening workflow.
